molecular formula C24H30Cl2N2 B1336387 Astrazon Red 6B CAS No. 6441-82-3

Astrazon Red 6B

Cat. No.: B1336387
CAS No.: 6441-82-3
M. Wt: 417.4 g/mol
InChI Key: JQZWHMOVSQRYRN-UHFFFAOYSA-M
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Description

Astrazon Red 6B, also known as Basic Violet 7, is a cationic dye widely used in the textile industry for dyeing acrylic fibers. It is known for its vibrant red color and excellent dyeing properties. The chemical structure of this compound includes a methine group, which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Astrazon Red 6B is synthesized through a series of chemical reactions involving aromatic amines and aldehydes. The synthesis typically involves the condensation of an aromatic amine with an aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired dye compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the pure dye. The final product is dried and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Astrazon Red 6B undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.

    Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidation products may include quinones and other oxidized derivatives.

    Reduction: Reduction leads to the formation of leuco compounds.

    Substitution: Substitution reactions result in modified dye molecules with different functional groups.

Scientific Research Applications

Astrazon Red 6B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in wastewater treatment processes to remove dye contaminants from industrial effluents.

Mechanism of Action

The mechanism of action of Astrazon Red 6B involves its interaction with various molecular targets. The dye binds to negatively charged sites on fibers and other substrates through electrostatic interactions. In biological systems, it can interact with cellular components, leading to staining and visualization of structures. The dye’s chromophoric group absorbs light, resulting in its characteristic red color.

Comparison with Similar Compounds

Astrazon Red 6B can be compared with other similar cationic dyes, such as:

    Astrazon Blue BG-200%: Another cationic dye with a blue color, used in similar applications.

    Basic Violet 10: A violet dye with similar chemical properties and applications.

    Basic Red 18: A red dye with comparable dyeing properties but different chemical structure.

Uniqueness

This compound is unique due to its specific chromophoric group, which imparts its vibrant red color. Its excellent dyeing properties and stability make it a preferred choice in the textile industry.

Properties

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWHMOVSQRYRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-82-3
Record name Basic violet 7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6441-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astrazon Red 6B
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4433
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.570
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Record name 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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